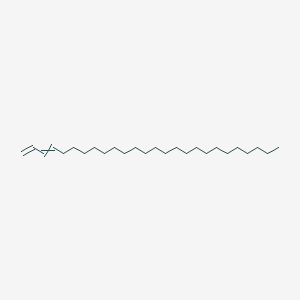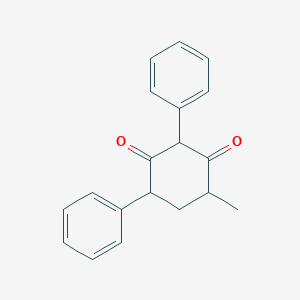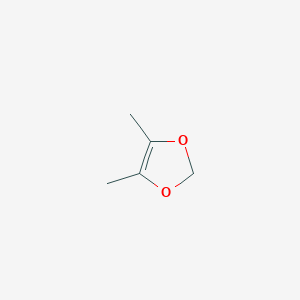
4,5-Dimethyl-2H-1,3-dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C5H8O2. It is a derivative of dioxole, characterized by the presence of two methyl groups at the 4 and 5 positions of the dioxole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5-dimethyl-2H-1,3-dioxole involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst and a solvent. The reaction mixture is heated at 60-100°C for 3-6 hours to facilitate ester exchange. The temperature is then raised to 110-160°C for 2-5 hours, during which byproducts such as methanol are distilled off. After cooling, concentrated hydrochloric acid is added to neutralize the catalyst, and the product is crystallized .
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar method but with optimized conditions for large-scale production. The use of carbon dioxide as a reactant has also been explored, which offers an environmentally friendly alternative by reducing the generation of hazardous byproducts .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted dioxole compounds .
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2H-1,3-dioxole has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,5-dimethyl-2H-1,3-dioxole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition of enzyme activity or interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound with similar structural properties but different reactivity and applications.
Vinylene carbonate: Another dioxole derivative used in similar applications, particularly in the production of lithium-ion batteries.
Uniqueness
4,5-Dimethyl-2H-1,3-dioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other dioxole derivatives may not be suitable .
Propiedades
Número CAS |
85976-13-2 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,3-dioxole |
InChI |
InChI=1S/C5H8O2/c1-4-5(2)7-3-6-4/h3H2,1-2H3 |
Clave InChI |
TVGGZQXYTIPHSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
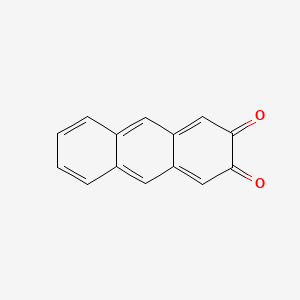
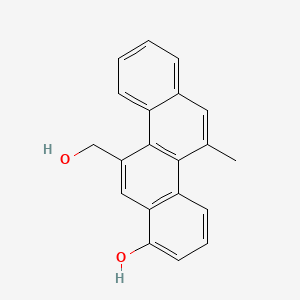
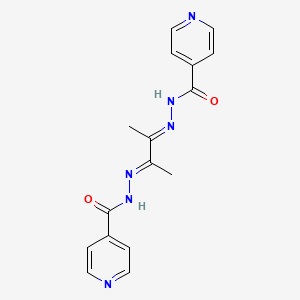
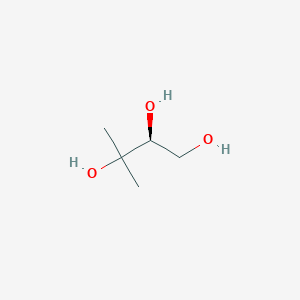
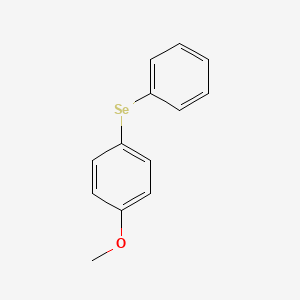
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
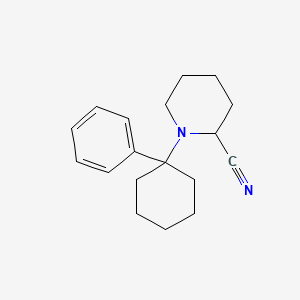
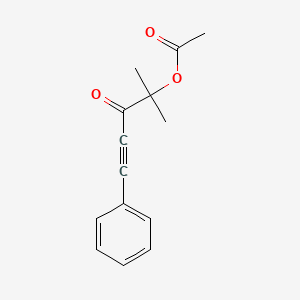
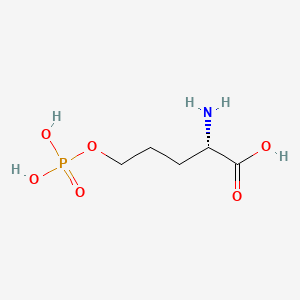
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
